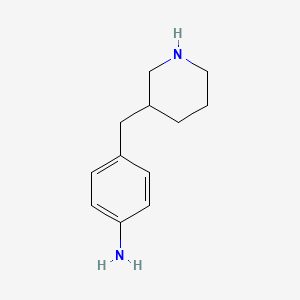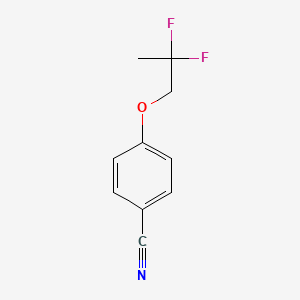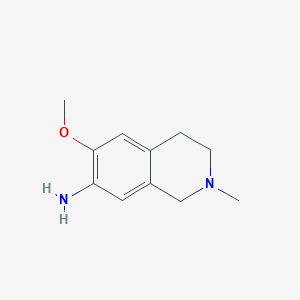
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a methoxy group at the 6th position, a methyl group at the 2nd position, and an amine group at the 7th position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch cyclization, which can be optimized using silyl triflate and a sterically encumbered pyridine base to activate acetals under milder conditions . Another approach involves the reaction of intermediate compounds with substituted anilines under solvent-free, microwave conditions in the presence of potassium carbonate as a base . These methods provide efficient and high-yielding routes for the synthesis of this compound.
Chemical Reactions Analysis
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form corresponding quinoline derivatives or reduced to form dihydro derivatives. Substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring, leading to the formation of diverse products .
Scientific Research Applications
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise in the development of therapeutic agents for treating neurodegenerative disorders and infectious diseases . Additionally, its unique structure makes it a useful tool for studying the structure-activity relationships of tetrahydroisoquinoline derivatives .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases or bind to receptors that regulate neurotransmitter levels . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be compared with other similar compounds, such as 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (Corypalline) and guattegaumerine . While these compounds share a similar tetrahydroisoquinoline core, they differ in their functional groups and biological activities. For example, Corypalline has a hydroxyl group at the 7th position instead of an amine group, which can lead to different chemical reactivity and biological effects . Guattegaumerine, on the other hand, is a bisbenzylisoquinoline alkaloid with a more complex structure and distinct biological properties .
Properties
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-4-3-8-6-11(14-2)10(12)5-9(8)7-13/h5-6H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHYBSPANQDMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
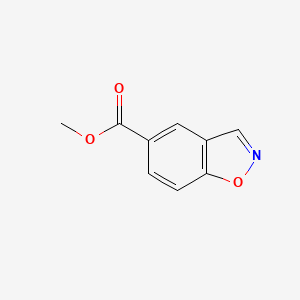
![6-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7963509.png)
![2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid](/img/structure/B7963519.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B7963521.png)
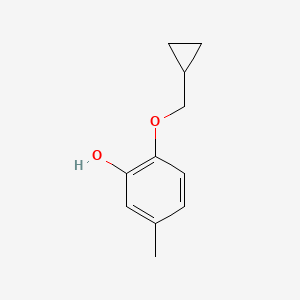
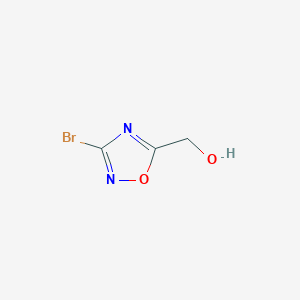

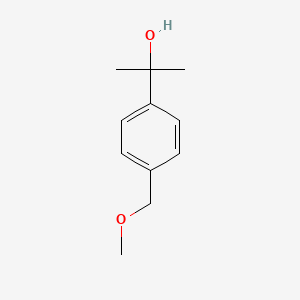
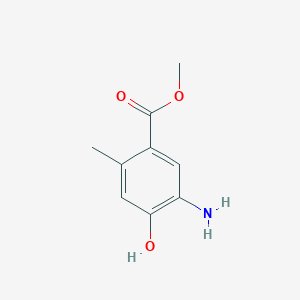


![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B7963561.png)
